

An In-depth Technical Guide to the Discovery and Isolation of ζ -Carotene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: zeta-Carotene

Cat. No.: B1237982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and isolation of ζ -carotene. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction to ζ -Carotene

Zeta-carotene (ζ -carotene) is an acyclic C40 tetraterpenoid and a key intermediate in the biosynthesis of carotenoids in plants and some microorganisms.^[1] Unlike the more commonly known cyclic carotenoids such as α -carotene and β -carotene, ζ -carotene possesses a linear structure.^[1] Structurally similar to lycopene, it contains an additional four hydrogen atoms.^[1] As a precursor to lycopene, neurosporene, and subsequently β -carotene, ζ -carotene plays a crucial role in the formation of essential pigments for photosynthesis and photoprotection.^{[1][2]} Natural sources of ζ -carotene include tangerine tomatoes, *Lonicera japonica*, and *Rhodospirillum rubrum*.^[1]

History of Discovery and Isolation

The history of ζ -carotene is intrinsically linked to the broader history of carotenoid research. The first isolation of a carotenoid, "carotin," from carrots was achieved by Heinrich Wilhelm Ferdinand Wackenroder in 1831. While the specific discovery of ζ -carotene is not as precisely dated, its identification emerged from the systematic chromatographic separation and structural

elucidation of carotenoids pioneered by scientists like László Zechmeister in the 1930s and 1940s. Zechmeister's work on the chromatography of plant pigments was instrumental in separating and identifying various carotenoid isomers and intermediates, including the less abundant ones like ζ -carotene. The recognition of ζ -carotene as a crucial intermediate in the carotenoid biosynthetic pathway was a significant step, solidifying its importance in plant biochemistry.

Physicochemical and Spectral Properties

A summary of the key quantitative data for ζ -carotene is presented in the tables below.

Table 1: Physicochemical Properties of ζ -Carotene

Property	Value	Reference(s)
Molecular Formula	$C_{40}H_{60}$	[1]
Molar Mass	540.920 g/mol	[1]
Physical Description	Solid	
Melting Point	42-46 °C	
IUPAC Name	7,7',8,8'-Tetrahydro- ψ,ψ -carotene	[1]
CAS Number	72746-33-9	[1]

Table 2: Spectral Properties of ζ -Carotene

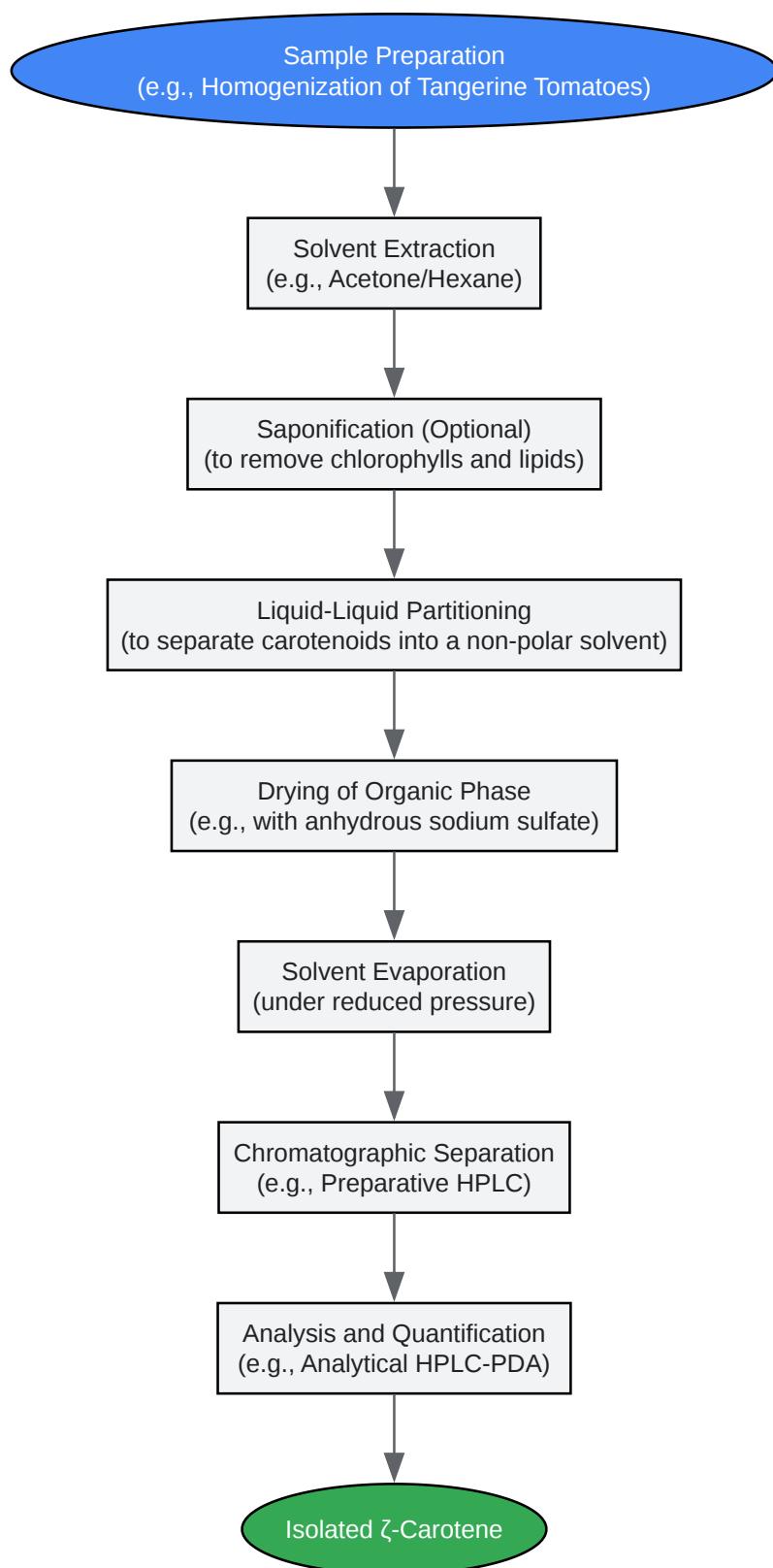
Property	Value	Solvent	Reference(s)
Absorption Maxima (λ_{max})	400 nm, 450 nm	Not specified	[3]
Molar Extinction Coefficient (ϵ)	Not definitively reported for pure ζ -carotene in a specific solvent. The absorbance of carotenoids is highly dependent on the solvent and the specific isomer.	[4]	

Biosynthesis and Biological Role

Zeta-carotene is a central intermediate in the carotenoid biosynthetic pathway in plants. Its formation and subsequent conversion are catalyzed by a series of desaturase and isomerase enzymes.

The biosynthesis begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the colorless 15-cis-phytoene. Phytoene then undergoes two sequential desaturation steps catalyzed by phytoene desaturase (PDS) to yield 9,15,9'-tri-cis- ζ -carotene. The central cis-double bond of this molecule is then isomerized to a trans bond by the enzyme ζ -carotene isomerase (Z-ISO), forming 9,9'-di-cis- ζ -carotene. Finally, ζ -carotene desaturase (ZDS) introduces two more double bonds to produce prolycopene, which is then isomerized to all-trans-lycopene. Lycopene serves as the precursor for the synthesis of various cyclic carotenoids.[5][6]

While ζ -carotene itself is not directly implicated as a signaling molecule, its precursors have been suggested to be involved in retrograde signaling from the chloroplast to the nucleus, influencing chloroplast biogenesis and leaf development.[2] Furthermore, as a precursor to abscisic acid (ABA), a key plant hormone involved in stress responses, the carotenoid pathway, including ζ -carotene, is indirectly linked to plant signaling.[7][8]



[Click to download full resolution via product page](#)

Carotenoid Biosynthesis Pathway

Experimental Protocols for Isolation and Analysis

The isolation and analysis of ζ -carotene require careful handling due to its sensitivity to light, oxygen, and acids.^[1] All procedures should be conducted under dim light and, where possible, under an inert atmosphere (e.g., nitrogen).

[Click to download full resolution via product page](#)**General Workflow for ζ -Carotene Isolation**

This protocol is adapted from methods for carotenoid extraction from plant tissues.[\[9\]](#)[\[10\]](#)

Materials:

- Fresh or freeze-dried tangerine tomatoes
- Mortar and pestle or homogenizer
- Methanol, Acetone, Hexane (HPLC grade)
- Anhydrous sodium sulfate
- Rotary evaporator
- Centrifuge
- Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector
- C18 and/or C30 HPLC columns

Procedure:

- Sample Preparation: Homogenize 10 g of fresh tangerine tomato pulp or 1 g of freeze-dried powder with liquid nitrogen in a mortar and pestle to a fine powder.
- Extraction:
 - To the powdered sample, add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.
 - Vortex or sonicate the mixture for 5-10 minutes.
 - Centrifuge at 5000 x g for 10 minutes at 4°C.
 - Carefully collect the upper hexane layer containing the carotenoids.
 - Repeat the extraction process on the pellet until it is colorless.
 - Pool all the hexane extracts.

- Saponification (Optional):
 - If the extract contains significant amounts of chlorophylls or lipids, saponification may be necessary.
 - Add an equal volume of 10% methanolic potassium hydroxide to the hexane extract.
 - Incubate in the dark at room temperature for 12-16 hours or at 55°C for 45 minutes with occasional shaking.[11]
 - After saponification, wash the hexane phase with distilled water until the aqueous phase is neutral.
- Drying and Concentration:
 - Dry the hexane extract over anhydrous sodium sulfate.
 - Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
- Chromatographic Separation (Preparative HPLC):
 - Redissolve the dried extract in a small volume of the initial mobile phase for HPLC.
 - Inject the sample onto a preparative C18 or C30 HPLC column.
 - Use a gradient mobile phase system, for example, starting with methanol/water and gradually increasing the proportion of a less polar solvent like methyl-tert-butyl ether (MTBE).[10]
 - Monitor the elution profile with a PDA detector at the absorption maxima of ζ -carotene (around 400 nm and 450 nm).
 - Collect the fractions corresponding to the ζ -carotene peak.
- Purity Analysis (Analytical HPLC):
 - Evaporate the solvent from the collected fractions.

- Redissolve the residue in a suitable solvent.
- Inject an aliquot into an analytical HPLC system with a C18 or C30 column to assess the purity of the isolated ζ -carotene.
- Confirm the identity of the peak by comparing its retention time and absorption spectrum with a known standard, if available.
- Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.
- Mobile Phase: A gradient elution with a mixture of solvents such as methanol, MTBE, and water is commonly used.[10]
- Detection: A photodiode array (PDA) detector is essential for identifying carotenoids based on their characteristic absorption spectra. Detection wavelengths of 400 nm and 450 nm are suitable for ζ -carotene.[3]

Conclusion

Zeta-carotene, a pivotal intermediate in carotenoid biosynthesis, continues to be an important subject of research. This guide provides a foundational understanding of its history, properties, and the methodologies for its isolation and analysis. The detailed protocols and diagrams serve as a practical resource for researchers aiming to work with this and other related carotenoids. Further research into the potential biological activities of ζ -carotene and the signaling roles of its precursors will undoubtedly continue to expand our knowledge of plant biochemistry and its applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. omicsonline.org [omicsonline.org]

- 2. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of 9-cis beta-carotene and zeta-carotene in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zeta-Carotene cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]
- 7. Frontiers | Interplay between Carotenoids, Abscisic Acid and Jasmonate Guides the Compatible Rice-Meloidogyne graminicola Interaction [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. kb.osu.edu [kb.osu.edu]
- 10. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.2. Carotenoid Extraction and Saponification [bio-protocol.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Isolation of ζ -Carotene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237982#discovery-and-history-of-zeta-carotene-isolation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com